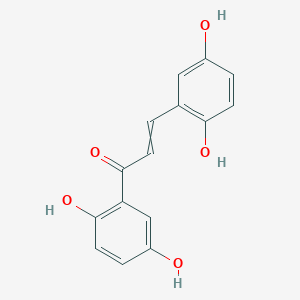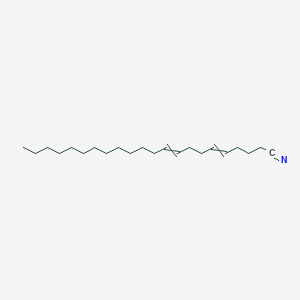
L-Leucyl-L-glutaminyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-glutaminyl-L-tryptophan is a tripeptide composed of three amino acids: leucine, glutamine, and tryptophan. This compound has a molecular formula of C22H31N5O5 and a molecular weight of 445.51 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Leucyl-L-glutaminyl-L-tryptophan can be synthesized using enzymatic methods. One such method involves the use of L-amino acid ligase from Pseudomonas syringae, which catalyzes the condensation of unprotected amino acids in an ATP-dependent manner . The reaction conditions typically include a buffer solution, ATP, and the enzyme, with the reaction being carried out at a specific temperature and pH.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentative production using microbial enzymes. This method is cost-effective and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-glutaminyl-L-tryptophan can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified tripeptides with different functional groups .
Applications De Recherche Scientifique
L-Leucyl-L-glutaminyl-L-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It is studied for its role in various biological processes and its potential as a bioactive peptide.
Industry: It is used in the production of functional peptides for food science, medicine, and cosmetics.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-glutaminyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can act as a signal molecule in various metabolic processes, inducing greater assimilation of nitrogen by plants . In medicine, it may exert its effects through interactions with specific receptors or enzymes, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
L-Leucyl-L-glutaminyl-L-tryptophan can be compared with other similar tripeptides, such as:
L-Leucyl-L-isoleucine: Known for its antidepressant effects.
L-Glutaminyl-L-tryptophan: A precursor of L-glutamyl-L-tryptophan, which has antiangiogenic activity.
L-Leucyl-L-serine: Enhances saltiness in food applications.
These compounds share similar structures but have unique properties and applications, highlighting the versatility and potential of this compound in various fields.
Propriétés
Numéro CAS |
250653-25-9 |
|---|---|
Formule moléculaire |
C22H31N5O5 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H31N5O5/c1-12(2)9-15(23)20(29)26-17(7-8-19(24)28)21(30)27-18(22(31)32)10-13-11-25-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,25H,7-10,23H2,1-2H3,(H2,24,28)(H,26,29)(H,27,30)(H,31,32)/t15-,17-,18-/m0/s1 |
Clé InChI |
YSKSXVKQLLBVEX-SZMVWBNQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


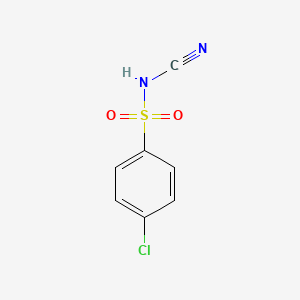

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)


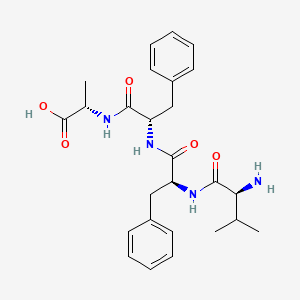
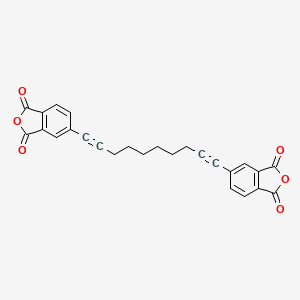
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
